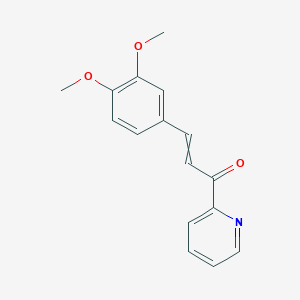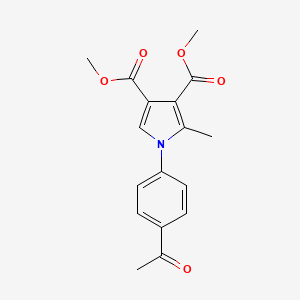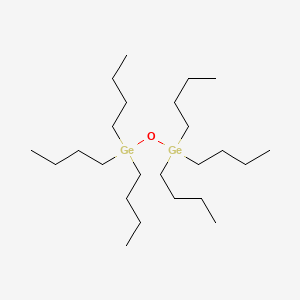
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C11H22O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with two methyl groups and one isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the hydrogenation of the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Another method involves the Grignard reaction, where 1,5-dimethyl-2-(1-methylethyl)cyclohexanone is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired cyclohexanol derivative.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- often involves catalytic hydrogenation processes. The ketone precursor is subjected to hydrogenation in large reactors using catalysts like nickel or palladium. The reaction conditions typically include high pressure (50-100 atm) and temperatures ranging from 100-150°C.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1,5-dimethyl-2-(1-methylethyl)cyclohexanone
Reduction: 1,5-dimethyl-2-(1-methylethyl)cyclohexane
Substitution: 1,5-dimethyl-2-(1-methylethyl)cyclohexyl chloride
Scientific Research Applications
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
Cyclohexanol, 5-methyl-2-(1-methylethyl)-:
Cyclohexanol, 2-isopropyl-5-methyl-: Another isomer with different substitution patterns on the cyclohexane ring.
Uniqueness
The uniqueness of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other isomers may not be as effective.
Properties
CAS No. |
38618-25-6 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
DTSZTPPMUGNHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)

![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)


